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molecular formula C11H10N2S B1594754 2-(Methylthio)-4-phenylpyrimidine CAS No. 56734-10-2

2-(Methylthio)-4-phenylpyrimidine

Cat. No. B1594754
M. Wt: 202.28 g/mol
InChI Key: LHQHZLLOGPDNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209621

Procedure details

A solution of 3.5 g. of 2-mercapto-4-phenylpyrimidine in 50 ml. of 1 N sodium hydroxide is cooled to near 0° C. and 2.94 g. of methyl iodide is added. After stirring at room temperature for 2 hours, the product is recovered by filtration. Recrystallization from methylene chloride-hexane affords the desired compound, m.p. 87°-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[OH-].[Na+].[CH3:16]I>>[CH3:16][S:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NC=CC(=N1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product is recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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